molecular formula C15H22N2O2S B7095423 5-(piperidin-1-ylmethyl)-N-(thietan-3-ylmethyl)furan-2-carboxamide

5-(piperidin-1-ylmethyl)-N-(thietan-3-ylmethyl)furan-2-carboxamide

Cat. No.: B7095423
M. Wt: 294.4 g/mol
InChI Key: XDVZOLJTJIDHQN-UHFFFAOYSA-N
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Description

5-(piperidin-1-ylmethyl)-N-(thietan-3-ylmethyl)furan-2-carboxamide is a synthetic organic compound that features a furan ring substituted with a piperidinylmethyl group and a thietan-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(piperidin-1-ylmethyl)-N-(thietan-3-ylmethyl)furan-2-carboxamide typically involves multi-step organic reactions. One possible route could be:

    Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of Piperidinylmethyl Group: The piperidinylmethyl group can be introduced via nucleophilic substitution reactions.

    Introduction of Thietan-3-ylmethyl Group: The thietan-3-ylmethyl group can be introduced through alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinylmethyl group.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide.

    Substitution: The furan ring and the piperidinylmethyl group may participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles or electrophiles depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could yield an alcohol.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Organic Synthesis: It could be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

    Biological Probes: Could be used in the design of probes for studying biological systems.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases.

    Diagnostic Tools: Could be used in the development of diagnostic tools.

Industry

    Material Science: Applications in the development of new materials with unique properties.

    Chemical Manufacturing: Could be used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(piperidin-1-ylmethyl)-N-(thietan-3-ylmethyl)furan-2-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    5-(piperidin-1-ylmethyl)furan-2-carboxamide: Lacks the thietan-3-ylmethyl group.

    N-(thietan-3-ylmethyl)furan-2-carboxamide: Lacks the piperidin-1-ylmethyl group.

    5-(morpholin-1-ylmethyl)-N-(thietan-3-ylmethyl)furan-2-carboxamide: Similar structure but with a morpholine ring instead of piperidine.

Uniqueness

The presence of both the piperidin-1-ylmethyl and thietan-3-ylmethyl groups in 5-(piperidin-1-ylmethyl)-N-(thietan-3-ylmethyl)furan-2-carboxamide gives it unique chemical and biological properties, potentially enhancing its reactivity and specificity in various applications.

Properties

IUPAC Name

5-(piperidin-1-ylmethyl)-N-(thietan-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c18-15(16-8-12-10-20-11-12)14-5-4-13(19-14)9-17-6-2-1-3-7-17/h4-5,12H,1-3,6-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVZOLJTJIDHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(O2)C(=O)NCC3CSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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